
1-acetyl-N-cycloheptyl-3,3-dimethylindoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-acetyl-N-cycloheptyl-3,3-dimethylindoline-5-sulfonamide” is a complex organic molecule. It contains an indoline group, which is a significant heterocyclic system found in natural products and drugs . Indoline derivatives have been used in the treatment of various disorders and have attracted increasing attention in recent years .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indoline derivatives are generally synthesized through various methods, including condensation reactions . The synthesis would likely involve the reaction of an appropriate indoline derivative with acetyl and cycloheptyl groups, followed by the introduction of the sulfonamide group.Molecular Structure Analysis
The molecular structure of this compound would be based on the indoline core, with acetyl, cycloheptyl, and sulfonamide functional groups attached at specific positions. The exact structure would depend on the positions of these groups on the indoline ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the acetyl group could undergo reactions typical of carbonyl compounds, while the sulfonamide group could participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of polar functional groups like sulfonamide could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Therapeutic Potential
Sulfonamides, including structures similar to 1-acetyl-N-cycloheptyl-3,3-dimethylindoline-5-sulfonamide, have been extensively studied for their enzyme inhibitory activities. These compounds exhibit potent inhibitory effects against crucial enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are vital targets in the development of therapies for diseases such as Alzheimer's and various cancers.
Acetylcholinesterase Inhibition : Sulfonamides have been identified as competitive inhibitors of AChE, a key enzyme in the breakdown of the neurotransmitter acetylcholine. Compounds exhibiting acetylcholinesterase inhibitory activity have potential therapeutic applications in managing Alzheimer's disease by increasing acetylcholine levels in the brain, thus improving cognitive functions (Abbasi et al., 2018), (Kumar & Darreh-Shori, 2017).
Carbonic Anhydrase Inhibition : The inhibition of CA isoenzymes by sulfonamides represents another significant therapeutic avenue, especially in the treatment of glaucoma, epilepsy, and certain types of cancer. Sulfonamides that inhibit CA can reduce the production of aqueous humor and intraocular pressure, a key treatment strategy in glaucoma (Turkmen et al., 2005).
Organic Synthesis and Catalysis
Sulfonamides serve as key intermediates and catalysts in the synthesis of complex organic molecules. Their involvement in reactions such as the Pummerer/Mannich cyclization cascades and Hantzsch condensations demonstrates their versatility in constructing heterocyclic compounds with potential biological activity.
Cyclization Reactions : The synthesis of aza-heterocycles through cyclization of alpha-sulfinylenamides demonstrates the utility of sulfonamides in generating structurally diverse and potentially bioactive molecules (Padwa et al., 2002).
Hantzsch Condensation : Sulfonamides have been used as catalysts in the solvent-free synthesis of polyhydroquinoline derivatives, showcasing their role in facilitating environmentally friendly and efficient synthetic methodologies (Khaligh, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-4-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-11-3-5-15(12(2)7-11)20-10-14(9-19)23(21,22)17-6-4-13(18)8-16(17)20/h3-8,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJMZPARCOQMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

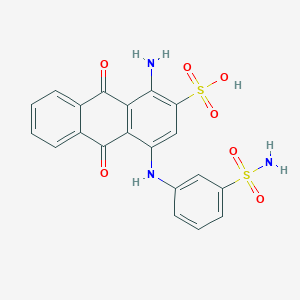
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2657335.png)

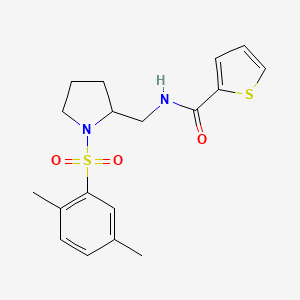
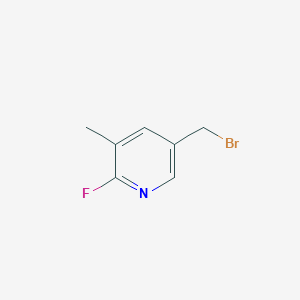
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one](/img/structure/B2657339.png)
![ethyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B2657341.png)
![(E)-3-(4-fluorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2657344.png)
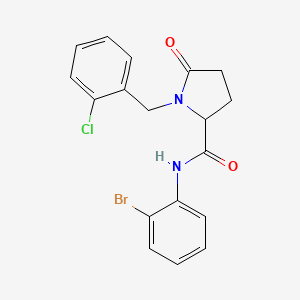
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide](/img/structure/B2657346.png)
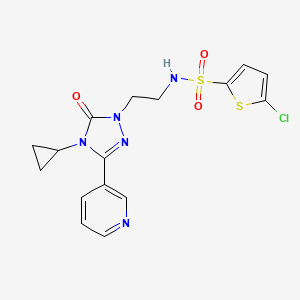
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2657348.png)
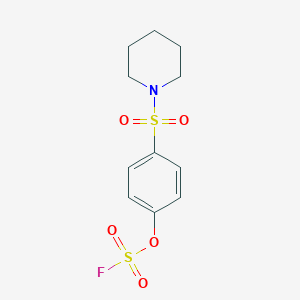
![3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2657353.png)